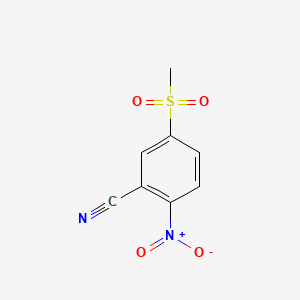
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate is a chemical compound that belongs to the class of organoboron compounds. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate can be synthesized through a series of chemical reactions involving the corresponding boronic acid or boronate ester. The typical synthetic route involves the reaction of 5-bromo-2-ethoxypyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions: The most common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as THF or dimethylformamide (DMF). The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a key reagent in the synthesis of complex organic molecules. In biology, it is employed in the development of bioactive compounds and molecular probes. In medicine, it is used in the synthesis of potential drug candidates. In industry, it is utilized in the production of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boron reagent to the palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boron reagent and the formation of a palladium-boron intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate include other organotrifluoroborate salts such as potassium phenyltrifluoroborate, potassium vinyltrifluoroborate, and potassium alkyltrifluoroborates .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in a wide range of chemical transformations, providing high yields and selectivity in Suzuki-Miyaura cross-coupling reactions .
Eigenschaften
IUPAC Name |
potassium;(5-bromo-2-ethoxypyridin-3-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrF3NO.K/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7;/h3-4H,2H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCABHDXJZSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1OCC)Br)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














